Laureth-2 acetate chemical structure and properties
Laureth-2 acetate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laureth-2 Acetate is a synthetically derived ester that sees significant application in the cosmetics and personal care industries as an emollient and skin conditioning agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological interactions. This document synthesizes available data to present a detailed resource for researchers, scientists, and professionals involved in drug development and formulation. While specific experimental protocols for its synthesis and detailed mechanistic studies on its direct signaling pathways are not extensively documented in publicly available literature, this guide provides foundational knowledge based on its constituent parts and data from analogous compounds.
Chemical Structure and Identification
Laureth-2 Acetate is the ester of Laureth-2 and acetic acid. Laureth-2 is the polyethylene glycol ether of lauryl alcohol, containing an average of two ethylene oxide units.
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IUPAC Name: 2-(2-dodecoxyethoxy)ethyl acetate[1]
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CAS Number: 22606-46-8[1]
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Molecular Formula: C₁₈H₃₆O₄[1]
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Synonyms: PEG-2 Lauryl Ether Acetate, Polyoxyethylene (2) Lauryl Ether Acetate[2]
Chemical Structure:
Physicochemical Properties
The following table summarizes the key physicochemical properties of Laureth-2 Acetate. The majority of the available data is based on computational models.
| Property | Value | Source |
| Molecular Weight | 316.5 g/mol | PubChem[1] |
| Appearance | Lightweight oily liquid | Glooshi[3] |
| Solubility | Blends with both water and oil | Glooshi[3] |
| XLogP3-AA | 5.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 18 | PubChem |
| Exact Mass | 316.26135963 Da | PubChem[1] |
| Monoisotopic Mass | 316.26135963 Da | PubChem[1] |
| Topological Polar Surface Area | 44.8 Ų | PubChem[1] |
Synthesis and Manufacturing
Laureth-2 Acetate is produced through a two-step process:
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Ethoxylation of Lauryl Alcohol: Lauryl alcohol, a fatty alcohol typically derived from coconut or palm oil, is reacted with ethylene oxide to form Laureth-2. The "2" in the name indicates an average of two ethylene oxide units per molecule of lauryl alcohol.
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Esterification: The resulting Laureth-2 is then esterified with acetic acid to produce Laureth-2 Acetate.[3]
Analytical Methods
Standard analytical techniques would be employed for the characterization and quality control of Laureth-2 Acetate. While specific protocols for this molecule are not published, general methods for the analysis of nonionic surfactants and esters are applicable.
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Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the compound and any volatile impurities.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation.
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Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups, particularly the ester carbonyl group.
Biological Activity and Mechanism of Action
Laureth-2 Acetate's primary function in cosmetic formulations is as a skin conditioning agent and emollient .[1][5] These effects are generally attributed to its ability to remain on the skin's surface or penetrate the upper layers of the stratum corneum, where it can help to maintain a smooth, soft, and pliable appearance.
The precise molecular signaling pathways through which Laureth-2 Acetate exerts its effects are not well-documented. However, its mechanism can be inferred from its chemical nature:
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Occlusion: Like many emollients, it can form a thin, non-greasy film on the skin that helps to reduce transepidermal water loss (TEWL), thus keeping the skin hydrated.
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Stratum Corneum Plasticization: By integrating into the lipid matrix of the stratum corneum, it can increase the flexibility and softness of the skin.
Given its structure, it is unlikely to directly interact with specific cellular receptors in the same way a pharmacologically active drug would. Its effects are more likely to be biophysical in nature.
Experimental Protocols
Detailed experimental protocols for the investigation of Laureth-2 Acetate are not widely published. However, for researchers wishing to investigate its properties, the following general methodologies would be appropriate.
In Vitro Skin Model for Efficacy Testing
To evaluate the emollient and skin barrier enhancement properties of Lauret-2 Acetate, an in vitro reconstructed human epidermal model can be utilized.
Objective: To assess the effect of Laureth-2 Acetate on skin barrier function and hydration.
Methodology:
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Model: Reconstructed human epidermal tissues (e.g., EpiDerm™, SkinEthic™ RHE).
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Treatment: A formulation containing a known concentration of Laureth-2 Acetate is topically applied to the tissue surface. A vehicle control (the formulation without Laureth-2 Acetate) and a negative control (untreated or saline-treated tissue) should be used.
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Incubation: Tissues are incubated for a specified period (e.g., 24-48 hours) under controlled conditions (37°C, 5% CO₂).
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Endpoints:
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Transepidermal Water Loss (TEWL): Measured to assess the integrity of the skin barrier. A decrease in TEWL in the treated group compared to the control would indicate an improvement in barrier function.
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Tissue Viability Assay: (e.g., MTT assay) to ensure the test material is not cytotoxic at the tested concentration.
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Gene Expression Analysis (qPCR): To investigate the effect on markers related to skin hydration and barrier function, such as Aquaporin 3 (AQP3), Filaggrin (FLG), and Loricrin (LOR).
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Lipid Analysis (e.g., HPTLC or LC-MS): To determine if the treatment alters the lipid profile of the stratum corneum.
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Logical Workflow for Formulation Development
The following diagram illustrates a logical workflow for the development and testing of a cosmetic formulation containing Laureth-2 Acetate.
Caption: A logical workflow for the development of a cosmetic formulation.
Safety and Toxicology
Laureth-2 Acetate has been assessed for safety in cosmetic use. The primary concerns are related to potential irritation, especially in individuals with sensitive skin, and the potential for contamination with 1,4-dioxane, a byproduct of ethoxylation.[2][6] Reputable manufacturers will have purification processes in place to minimize or eliminate the presence of 1,4-dioxane.[6]
Conclusion
Laureth-2 Acetate is a well-established cosmetic ingredient valued for its emollient and skin-conditioning properties. While its physicochemical characteristics are reasonably well-defined through computational methods, there is a notable lack of publicly available, detailed experimental data regarding its synthesis, analytical characterization, and specific molecular mechanisms of action on the skin. The information provided in this guide, based on its chemical nature and data from related compounds, serves as a solid foundation for professionals in the field. Further research into its specific biological interactions at the cellular and molecular level would be beneficial for a more complete understanding of this widely used cosmetic ingredient.
